molecular formula C18H15N3O3 B2835558 N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034226-66-7

N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2835558
CAS No.: 2034226-66-7
M. Wt: 321.336
InChI Key: ALGWWTBTRUHRNU-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a hydroxyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the pyrimidine ring: The 4-(benzyloxy)benzaldehyde is then reacted with a suitable amine and a formamide derivative to form the pyrimidine ring. This step may involve cyclization reactions under acidic or basic conditions.

    Introduction of the hydroxyl group: The hydroxyl group can be introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Formation of the carboxamide group: The final step involves the reaction of the pyrimidine intermediate with an amine or ammonia to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzyloxy)phenyl)-6-methoxypyrimidine-4-carboxamide: Similar structure with a methoxy group instead of a hydroxyl group.

    N-(4-(benzyloxy)phenyl)-6-aminopyrimidine-4-carboxamide: Similar structure with an amino group instead of a hydroxyl group.

    N-(4-(benzyloxy)phenyl)-6-chloropyrimidine-4-carboxamide: Similar structure with a chloro group instead of a hydroxyl group.

Uniqueness

N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs with different substituents.

Properties

IUPAC Name

6-oxo-N-(4-phenylmethoxyphenyl)-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-17-10-16(19-12-20-17)18(23)21-14-6-8-15(9-7-14)24-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGWWTBTRUHRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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